

An In-depth Technical Guide to Diethyl 1H-imidazole-4,5-dicarboxylate

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Compound of Interest

Compound Name: *Diethyl 1H-imidazole-4,5-dicarboxylate*

Cat. No.: *B094011*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and potential applications of **Diethyl 1H-imidazole-4,5-dicarboxylate** (CAS No. 1080-79-1), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Identification

Diethyl 1H-imidazole-4,5-dicarboxylate is a disubstituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The core imidazole ring is functionalized with two diethyl carboxylate groups at the 4 and 5 positions.

Chemical Structure:

Caption: 2D representation of **Diethyl 1H-imidazole-4,5-dicarboxylate**.

Table 1: Compound Identification

Identifier	Value
CAS Number	1080-79-1[1][2][3]
IUPAC Name	diethyl 1H-imidazole-4,5-dicarboxylate[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄ [1][3]
Molecular Weight	212.20 g/mol [2][3]
InChI Key	NQKKUSLBNWTXQI-UHFFFAOYSA-N[1]
SMILES	CCOC(=O)C1=C(N=CN1)C(=O)OCC

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for **Diethyl 1H-imidazole-4,5-dicarboxylate**, a combination of reported and predicted values is presented below.

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Solid[1]	Sigma-Aldrich[1]
Melting Point	210-216 °C	Chemdad[4]
Boiling Point (Predicted)	357.9 ± 22.0 °C	Chemdad[4]
Density (Predicted)	1.249 ± 0.06 g/cm ³	Chemdad[4]
pKa (Predicted)	8.70 ± 0.10	Chemdad[4]
Storage Temperature	Room Temperature[1]	Sigma-Aldrich[1], BLD Pharm

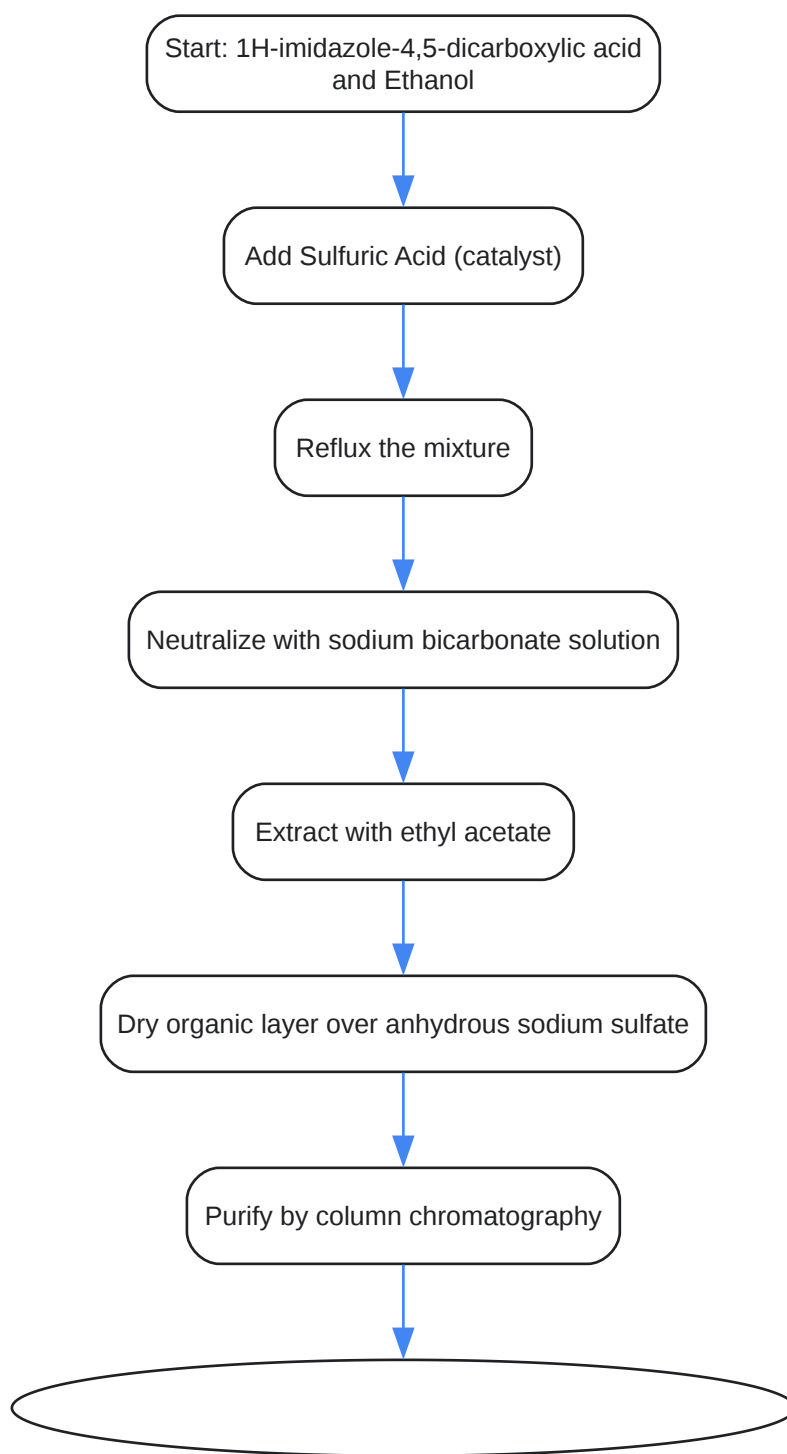
Table 3: Predicted Spectroscopic Data

Spectroscopy	Predicted Peaks/Signals
^1H NMR	Signals corresponding to the imidazole ring proton, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups.
^{13}C NMR	Resonances for the imidazole ring carbons, the carbonyl carbons of the ester groups, the methylene carbons, and the methyl carbons.
IR Spectroscopy	Characteristic peaks for N-H stretching, C-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the imidazole ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for esters and imidazoles.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **Diethyl 1H-imidazole-4,5-dicarboxylate** is not readily available, a plausible synthetic route can be extrapolated from the synthesis of its analogue, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. The proposed method involves the esterification of 1H-imidazole-4,5-dicarboxylic acid.

Proposed Synthesis of **Diethyl 1H-imidazole-4,5-dicarboxylate**:



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Caption: Proposed workflow for the synthesis of the target compound.

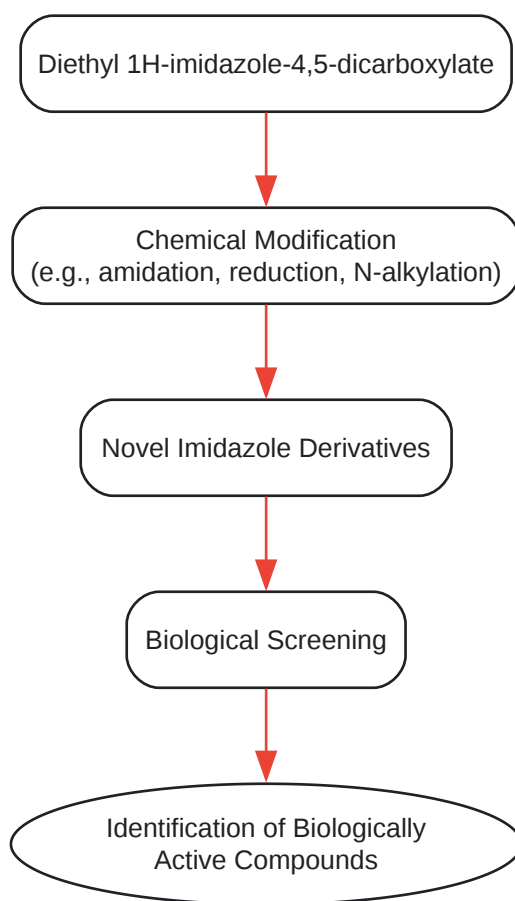
Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 1H-imidazole-4,5-dicarboxylic acid in an excess of absolute ethanol.
- **Acid Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
- **Work-up:** After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous mixture with ethyl acetate.
- **Drying:** Combine the organic layers and dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **Diethyl 1H-imidazole-4,5-dicarboxylate**.

Role in Drug Development and Signaling Pathways

Direct evidence of **Diethyl 1H-imidazole-4,5-dicarboxylate**'s involvement in specific signaling pathways is not documented. However, the imidazole core is a crucial pharmacophore found in a wide array of biologically active compounds. Imidazole-containing molecules are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The primary role of **Diethyl 1H-imidazole-4,5-dicarboxylate** in drug development is likely as a versatile chemical intermediate. Its two ester functionalities provide reactive sites for further molecular elaboration, allowing for the synthesis of more complex imidazole derivatives. These derivatives can be designed to interact with various biological targets.



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Caption: Logical workflow for the utilization in drug discovery.

The imidazole moiety's ability to act as a proton donor and acceptor, and to coordinate with metal ions, is fundamental to the biological activity of many imidazole-containing drugs. Therefore, **Diethyl 1H-imidazole-4,5-dicarboxylate** serves as a valuable starting material for the synthesis of novel therapeutic agents.

Safety and Handling

Table 4: Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed[1]
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H335	May cause respiratory irritation[1]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. For full safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

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